molecular formula C15H21N3 B8481205 3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propionitrile CAS No. 201929-91-1

3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propionitrile

Cat. No. B8481205
CAS RN: 201929-91-1
M. Wt: 243.35 g/mol
InChI Key: CGDFYRSLOOOVNS-UHFFFAOYSA-N
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Description

3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propionitrile is a useful research compound. Its molecular formula is C15H21N3 and its molecular weight is 243.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propionitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propionitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

201929-91-1

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propanenitrile

InChI

InChI=1S/C15H21N3/c1-13-5-3-6-14(2)15(13)18-11-9-17(10-12-18)8-4-7-16/h3,5-6H,4,8-12H2,1-2H3

InChI Key

CGDFYRSLOOOVNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(2,6-Dimethylphenyl) piperazine (1 g, 5.23 mmol) in MeOH (10 ml) was cooled to 0° and 0.305 g (5.73 mmol) of acrilonitrile was added. The reaction was stirred overnight at room temperature and evaporated under vacuum affording 1 g of crude 3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propionitrile as a waxy solid. This compound was dissolved in MeOH (60 ml), 2 ml 37% HCl and hydrogenated under pressure (40 psi) with 0.2 g of 10% Pd\C. The reaction was filtered and evaporated to dryness obtaining 1 g of the title compound, as a hydrochloride salt, that was used without further purification for the following reaction.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.305 g
Type
reactant
Reaction Step Two

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